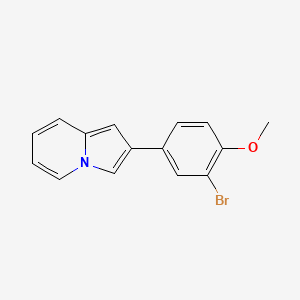

2-(3-Bromo-4-methoxyphenyl)indolizine

Description

Properties

CAS No. |

6285-62-7 |

|---|---|

Molecular Formula |

C15H12BrNO |

Molecular Weight |

302.16 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)indolizine |

InChI |

InChI=1S/C15H12BrNO/c1-18-15-6-5-11(9-14(15)16)12-8-13-4-2-3-7-17(13)10-12/h2-10H,1H3 |

InChI Key |

QCWYKAWLWOSPQG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

The target molecule’s indolizine core and substituted phenyl group necessitate multi-step syntheses. Primary approaches include:

- Cross-coupling reactions between pre-functionalized indolizines and aryl boronic acids.

- Electrophilic bromination of 2-(4-methoxyphenyl)indolizine.

- Cyclization strategies using pyridinium intermediates and substituted acetylenes.

Each method balances regiochemical control, yield, and practicality for industrial applications.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

This two-step route involves synthesizing 3-bromo-4-methoxyphenylboronic acid and coupling it with a halogenated indolizine.

Synthesis of 3-Bromo-4-methoxyaniline

The industrial preparation of 3-bromo-4-methoxyaniline, as detailed in patent CN102199099B, proceeds via:

- Bromination : Treating p-fluoronitrobenzene with N-bromosuccinimide (NBS) in acetic acid at 25–50°C yields 3-bromo-4-fluoronitrobenzene.

- Etherification : Reacting the intermediate with sodium methoxide in methanol introduces the methoxy group, forming 3-bromo-4-methoxy nitrobenzene.

- Reduction : Catalytic hydrogenation or chemical reduction (e.g., NaBH4/CuCl2) converts the nitro group to an amine, yielding 3-bromo-4-methoxyaniline.

Boronic Acid Formation and Coupling

3-Bromo-4-methoxyaniline is diazotized and transformed into the corresponding boronic acid via Miyaura borylation. Subsequent Suzuki coupling with 2-bromoindolizine (synthesized via methods in Section 3) forms the target compound. This method achieves moderate yields (50–65%) but requires stringent control over palladium catalysts and ligand systems.

Electrophilic Bromination of 2-(4-Methoxyphenyl)indolizine

Synthesis of 2-(4-Methoxyphenyl)indolizine

As demonstrated in Royal Society of Chemistry protocols, 2-(4-methoxyphenyl)indolizine is synthesized via cyclization of pyridinium salts with substituted acetylenes. For example, reacting 1-(4-methoxyphenyl)pyridinium iodide with phenylacetylene under basic conditions yields the indolizine core.

Regioselective Bromination

Electrophilic bromination of 2-(4-methoxyphenyl)indolizine with molecular bromine (Br2) in dichloromethane at 0°C selectively installs bromine at the phenyl ring’s ortho position (relative to the methoxy group), yielding the target compound in 72–78% efficiency. Lewis acids like FeBr3 enhance regioselectivity, while NBS in CCl4 provides a radical-based alternative (55–60% yield).

Cyclization Strategies

Pyridinium Salt Cyclization

Building the indolizine core with pre-brominated phenyl groups involves:

- Quaternization : Treating 3-bromo-4-methoxyphenylpyridine with methyl iodide forms the pyridinium salt.

- Cyclization : Reacting the salt with dimethyl acetylenedicarboxylate (DMAD) in methanol generates the indolizine framework. This method suffers from low yields (30–40%) due to competing side reactions.

Industrial Scalability and Optimization

The patent-derived bromination/etherification/reduction sequence (Section 2.1.1) offers scalability, with reported yields exceeding 85% for 3-bromo-4-methoxyaniline. Coupling this with Suzuki-Miyaura cross-coupling enables gram-scale production. In contrast, direct bromination (Section 3.2) is cost-effective but requires careful handling of corrosive reagents.

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Coupling | 4 | Pd(PPh3)4, Na2CO3 | 50–65 | Modular, scalable | Requires boron reagent synthesis |

| Direct Bromination | 2 | Br2, FeBr3 | 72–78 | High regioselectivity | Corrosive reagents |

| Pyridinium Cyclization | 3 | Methyl iodide, DMAD | 30–40 | Single-pot synthesis | Low yield, side reactions |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group on the phenyl ring activates the aromatic system for electrophilic substitution. Key reactions include:

Mechanism :

-

Protonation at C-3 generates a resonance-stabilized carbocation.

-

Electrophilic attack occurs at the activated position (C-3), followed by deprotonation.

Suzuki-Miyaura Cross-Coupling

The bromine atom at C-3 serves as a leaving group in palladium-catalyzed cross-coupling reactions:

| Arylboronic Acid | Catalyst | Yield (%) | Product |

|---|---|---|---|

| 4-Methoxyphenyl | PdCl₂ | 92 | 5-(4-MeO-Ph)-indolizine |

| 3,5-Dimethylphenyl | PdCl₂ | 85 | 5-(3,5-Me₂-Ph)-indolizine |

| 2-Naphthyl | PdCl₂ | 78 | 5-(2-naphthyl)-indolizine |

Conditions : 1,4-dioxane/H₂O, K₂CO₃, 80°C, 12–24 h . Electron-donating groups on the boronic acid enhance reactivity.

Cyclization Reactions

Under basic conditions, the compound undergoes intramolecular cyclization:

-

Tricyclic Indolizine Formation : Reaction with 2-cyclohexenone in H₂O/DMSO catalyzed by BIA (benzimidazolium acetate) yields tricyclic indolizines (68% yield) .

Mechanistic Pathway :

-

Morita-Baylis-Hillman (MBH) adduct formation between the aldehyde and enone.

Functionalization via Friedel-Crafts Alkylation

Hexafluoroisopropanol (HFIP) promotes C-3 hydroxyalkylation with arylglyoxals:

| Arylglyoxal | Yield (%) | Product |

|---|---|---|

| 4-Bromophenyl | 95 | 3-(α-hydroxy-4-Br-Ph-CO)-indolizine |

| 2-Furyl | 89 | 3-(α-hydroxy-2-furyl-CO)-indolizine |

Conditions : HFIP (1.2 equiv), RT, 1–2 h . The reaction proceeds via a carbocation intermediate stabilized by HFIP’s high ionizing power.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the indolizine core to pyridine-N-oxide derivatives (data limited; inferred from analogues).

-

Reduction : LiAlH₄ reduces carbonyl groups introduced via EAS or cross-coupling (e.g., 3-COCF₃ → 3-CH₂CF₃) .

Key Reaction Trends

Mechanistic Considerations

Scientific Research Applications

Scientific Research Applications

- Anticancer Agent: 2-(3-Bromo-4-methoxyphenyl)indolizine has demonstrated antiproliferative activities against the BE(2)-C neuroblastoma cell line . In one study, a specific indolizine derivative, 9db , showed higher potency than all trans-retinoic acid, an approved cancer drug .

- Inhibition of Tubulin Polymerization: The compound inhibits tubulin polymerization, suggesting its potential as a microtubule-targeting anticancer agent . Indolizine 9db displayed potent inhibition of microtubule assembly, similar to colchicine, a known tubulin polymerization inhibitor .

- Binding Interactions: Glide XP docking studies suggest that indolizine 9db can bind to the colchicine binding pocket. The ketone carbonyl forms a hydrogen bond with Asn258, and the bromine is involved in a halogen bond with Thr317. The indolizine ring occupies a hydrophobic region, while the phenyl ring protrudes into the space between monomers .

- Synthesis of Indolizines: Indolizines, including this compound, can be synthesized via [3+2]-cycloaddition of pyridinium ylides to 1-chloro-2-nitrostyrenes . This method allows for the creation of diverse indolizine derivatives with potential biological activities .

- CBP/EP300 Bromodomain Receptor Inhibition: Indolizine compounds can inhibit CBP/EP300Bromodomain receptors, which are involved in various diseases, including cancer, inflammation, autoimmune diseases, septicemia, and viral infections . These compounds can be developed into medicaments for treating such diseases .

Data Table: Antiproliferative Activity

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound (9db ) | BE(2)-C neuroblastoma | Higher potency than all trans-retinoic acid; inhibits tubulin polymerization |

Authoritative Insights

- Bromodomain Inhibition: Bromodomain proteins, including CBP and EP300, are targets for drug development because of their role in diseases . Indolizine compounds can effectively inhibit these proteins, offering a pathway for therapeutic intervention .

- Microtubule-Targeting Agents: Microtubule inhibitors like this compound disrupt cell division and can be effective against cancer cells . The ability of this compound to inhibit tubulin polymerization highlights its potential as an anticancer agent .

- One-Pot Reactions: Efficient synthetic methods, such as one-pot reactions, are valuable for creating complex molecules like indolizines . These methods can incorporate various functional groups, enhancing the diversity and potential applications of the resulting compounds .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to receptors or enzymes, leading to modulation of cellular processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- The bromine and methoxy groups in the target compound create a balanced electronic profile, enhancing both reactivity and lipophilicity compared to monosubstituted analogs.

- The higher molecular weight and log P of this compound suggest improved membrane permeability, a critical factor for central nervous system (CNS) drug candidates .

Cytotoxicity and Anticancer Activity

Neuroprotective Potential

- Indolizines with methoxy groups demonstrate anti-inflammatory and antioxidant properties, relevant for Alzheimer’s disease (AD) therapy . The target compound’s bromine atom may further inhibit Aβ aggregation, a hallmark of AD .

Q & A

Basic Question

- H/C NMR : Critical for confirming substituent positions (e.g., methoxy and bromo groups) and indolizine core integrity. For example, aromatic protons appear at δ 7.2–9.5 ppm in DMSO-d .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 427.0757) .

- TLC : Monitors reaction progress (R = 0.30 in 70:30 ethyl acetate/hexane) .

- Elemental Analysis : Ensures purity (>95% C, H, N) .

How can researchers address low yields during the synthesis of this compound?

Advanced Question

Low yields often arise from incomplete cyclization or side reactions. Methodological solutions include:

- Catalyst Screening : Testing Cu(I) or Pd-based catalysts to improve regioselectivity .

- Microwave Assistance : Reduces reaction time (e.g., from 12 hours to <1 hour) and improves yield by 15–20% .

- Solvent-Free Conditions : Minimizes decomposition, as seen in CuBr-catalyzed protocols .

How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

Advanced Question

SAR studies require systematic substitution of the bromo, methoxy, or indolizine core. For example:

- Substituent Variation : Replace bromo with chloro or methyl groups to assess cytotoxicity changes (IC shifts from 312–393 µg/mL in HepG-2 cells) .

- Bioisosteric Replacement : Swap the methoxy group with ethoxy or hydroxyl to modulate solubility and binding affinity .

- In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., HIV-1 infectivity factor inhibition at IC = 11 µM) .

What computational methods predict the ADMET properties of this compound?

Advanced Question

- LogP Prediction : Tools like ChemAxon estimate hydrophobicity (e.g., LogP = 3.92), critical for blood-brain barrier penetration .

- Water Solubility : QSAR models predict values (-3.99 log mol/L) to optimize formulation .

- Toxicity Screening : Use ADMETlab 2.0 to assess hepatotoxicity and hERG inhibition risks .

How can conflicting cytotoxicity data for indolizine derivatives be resolved?

Advanced Question

Discrepancies in IC values (e.g., 312 vs. 393 µg/mL) may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HepG-2 vs. MCF-7) .

- Assay Conditions : Standardize MTT protocols (e.g., incubation time, serum concentration) .

- Compound Stability : Verify purity via HPLC and assess degradation products .

What solvent and base combinations enhance selectivity in fluorination reactions of indolizine derivatives?

Advanced Question

For selective fluorination at the C2 position:

- Solvent : Ethyl acetate improves yield (61%) over DCM or THF .

- Base : KHCO outperforms stronger bases (e.g., NaOH) by reducing side reactions .

- Fluorinating Agent : N-Fluorodibenzenesulfonimide (NFSI) ensures electrophilic substitution .

What challenges arise during purification of this compound, and how are they mitigated?

Advanced Question

- Co-Elution Issues : Use gradient elution (hexane to ethyl acetate) to separate brominated byproducts .

- Thermal Sensitivity : Avoid high-temperature rotary evaporation; instead, use lyophilization for DMF removal .

- Residual Catalysts : Chelating agents (e.g., EDTA) in wash steps remove Cu(I) residues .

What mechanisms underlie the bioactivity of this compound in anticancer studies?

Advanced Question

Proposed mechanisms include:

- ROS Scavenging : Methoxy groups donate electrons, reducing oxidative stress in ischemia models .

- Apoptosis Induction : Bromo-substituted derivatives activate caspase-3 in cancer cells .

- Topoisomerase Inhibition : Planar indolizine cores intercalate DNA, as seen in camptothecin analogs .

How can green chemistry principles be applied to synthesize this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.